molecular formula C20H19F4N5O2 B3457603 5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3457603
M. Wt: 437.4 g/mol
InChI Key: CDPQIRNCECSSPE-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and is often explored in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the 4-fluorophenyl, morpholin-4-yl, and trifluoromethyl groups through various organic reactions such as nucleophilic substitution, amination, and trifluoromethylation.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Explored for its potential as a biochemical probe to study various biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activity and applications.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often exhibit unique properties, such as increased lipophilicity and metabolic stability, which can enhance their potential as drug candidates.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F4N5O2/c21-14-3-1-13(2-4-14)15-11-17(20(22,23)24)29-18(26-15)12-16(27-29)19(30)25-5-6-28-7-9-31-10-8-28/h1-4,11-12H,5-10H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPQIRNCECSSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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